2-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
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Overview
Description
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used .
Scientific Research Applications
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(PIPERIDINE-1-CARBOTHIOYL)PHENOL: This compound shares the piperidine and carbothioyl groups but lacks the dinitrobenzoate moiety.
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE: Similar in structure but with dichlorobenzoate instead of dinitrobenzoate.
Uniqueness
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both the piperidine ring and the dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17N3O6S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
[2-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O6S/c23-19(14-9-8-13(21(24)25)12-16(14)22(26)27)28-17-7-3-2-6-15(17)18(29)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
YZRTUIAZQZHPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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